Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate
Description
Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate is a sulfur-containing acetamide derivative with a trifluoromethyl-substituted aromatic ring. Its structure features:
- Methyl ester group: Enhances lipophilicity and metabolic stability.
- 2-Chloro-5-(trifluoromethyl)phenyl moiety: Imparts steric bulk and electron-withdrawing properties, which may influence binding to biological targets.
- Acetamide backbone: Common in pharmaceuticals and agrochemicals due to hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-20-11(19)6-21-5-10(18)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVCAVCHAKROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions. For instance, benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation.
Cellular Effects
It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity.
Molecular Mechanism
Molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein.
Biological Activity
Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acetate. Its molecular formula is C10H9ClF3NO2, with a molecular weight of approximately 267.63 g/mol. The presence of the chloro and trifluoromethyl groups suggests potential reactivity and biological significance.
This compound likely acts through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiazole derivatives known for their enzyme inhibitory properties.
- Cellular Interaction : It can interact with cellular receptors or proteins, potentially altering signaling pathways that lead to therapeutic effects.
Antitumor Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown significant activity against human glioblastoma and melanoma cells, with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | U251 (glioblastoma) | 10-30 |
| Thiazole Derivative B | WM793 (melanoma) | <20 |
The structural features of these compounds, such as the presence of electronegative groups like chlorine, are crucial for their antiproliferative activity .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
Case Studies
- Cytotoxicity Studies : In a study involving various thiazole derivatives, one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that modifications to the phenyl ring can enhance biological activity .
- Enzyme Interaction : A recent investigation into enzyme-catalyzed reactions using similar compounds revealed that modifications at the amino and ester positions significantly impacted enzyme binding affinity.
Comparison with Similar Compounds
Ethyl Ester Derivatives ()
Compounds 10d , 10e , and 10f (from Molecules, 2013) share key features with the target compound but differ in substituents and core structures:
Key Differences :
- The ethyl esters in exhibit higher molecular weights (~514–548 Da) due to piperazine and thiazole rings, which are absent in the target compound.
- Their ureido groups may enhance hydrogen-bonding capacity compared to the target’s simpler acetamide .
- Synthetic yields for 10d–10f exceed 89%, suggesting efficient routes for similar ester derivatives.
Trifluoromethyl-Substituted Carboxamides ()
A patent (EP 4 374 877 A2, 2024) describes carboxamide derivatives with trifluoromethyl groups and complex heterocycles. For example:
- Compound 45 : Contains a diazaspiro[4.5]decene core and multiple trifluoromethyl groups.
- Compound 50 : Features ethanesulfonic acid and pyrimidine substituents.
Key Differences :
- The target compound’s simplicity may offer advantages in synthetic scalability or metabolic clearance.
Acetamide-Ester Hybrids ()
Compounds such as 479522-20-8 ([2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-[(2-fluorobenzoyl)amino]acetate) share the acetamide-ester motif but differ in substituents:
| Property | Target Compound | 479522-20-8 |
|---|---|---|
| Aromatic Group | Chloro-CF₃ phenyl | Chloropyridinyl, fluorobenzoyl |
| Linkage | Thioether (-S-) | Amide and ester |
| Potential Use | Unclear | Likely bioactive intermediate |
Key Differences :
- The pyridinyl and benzoyl groups in 479522-20-8 may confer distinct electronic properties compared to the target’s phenyl-CF₃ group.
- The absence of a sulfur atom in 479522-20-8 could reduce redox reactivity.
Thioacetic Acid Derivatives ()
The Safety Data Sheet for 2-[(2,4-Dichloro-5-methylphenyl)thio]acetic acid (CAS 71735-21-2) highlights:
- Hazards : Irritant (skin/eyes), requires protective equipment.
- Structure : Thioacetic acid (free acid) vs. the target’s methyl ester.
| Property | Target Compound | 71735-21-2 |
|---|---|---|
| Acid/Ester Form | Methyl ester | Free acid |
| Substituents | 2-Cl, 5-CF₃ phenyl | 2,4-Cl, 5-methylphenyl |
| Stability | Likely more stable | Acid form may degrade faster |
Key Differences :
- The ester form of the target compound likely improves stability and bioavailability compared to the acid derivative.
- Chlorine substitution patterns influence steric and electronic profiles.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate, and how can yield be improved?
Methodological Answer: Synthesis typically involves sequential steps:
- Amide bond formation : React 2-chloro-5-(trifluoromethyl)aniline with a bromoacetyl or chloroacetyl intermediate using coupling agents like EDC/HOBt in anhydrous DMF .
- Thioether linkage : Introduce the thiol group (e.g., via nucleophilic substitution with methyl thioglycolate) under inert conditions (N₂ atmosphere) to avoid oxidation .
- Esterification : Finalize the structure with methanol in acidic or basic conditions.
Yield Optimization : - Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) . Challenges in scalability, such as steric hindrance from the trifluoromethyl group, may require iterative solvent optimization (e.g., switching from THF to DCM) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -SCH₂COOCH₃).
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystalline) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what targets are plausible?
Methodological Answer:
- In Vitro Assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
- GPCR modulation : Use calcium flux or cAMP assays, referencing thioether-containing analogs known to interact with G-protein pathways .
- Cellular Studies :
- Structural Analog Evidence : Compounds with trifluoromethyl and thioether motifs show antiviral and antitumor activity, suggesting similar mechanisms .
Q. What strategies address stability issues during storage or biological assays?
Methodological Answer:
- Degradation Pathways :
- Accelerated Stability Testing :
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Case Example : Discrepancies in amide bond geometry (cis vs. trans) may arise from dynamic effects in solution (NMR) versus solid-state (X-ray).
- Resolution Steps :
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- Simulate solvated systems (explicit water, CHARMM36 force field) to assess stability of ligand-target complexes over 100 ns trajectories.
- Calculate binding free energy via MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
